![molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6](/img/structure/B1313576.png)
5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .
Physical And Chemical Properties Analysis
The molecular weight of 5-nitro-1H-pyrazolo[3,4-b]pyridine is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
Drug Discovery
The compound 5-nitro-1H-pyrazolo[3,4-b]pyridine is utilized in the synthesis of novel pharmaceuticals due to its pharmacological properties. It’s part of anxiolytic drugs like cartazolate and tracazolate, and also used in treatments for pulmonary hypertension .
Material Science
Catalysis
Biomedical Research
It’s a key ingredient in creating compounds for biomedical research, aiding in the study of diseases and the development of diagnostic tools .
PPARα Activation
The structure of 1H-pyrazolo-[3,4-b]pyridine derivatives has been found advantageous for activating PPARα, which is significant in treating dyslipidemia .
Synthesis Methods
Extensive research has been conducted on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives , highlighting their importance in chemical synthesis .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two possible tautomeric forms: the 1h- and 2h-isomers . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
It is known that once trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
It is known that the continuous activation of the intracellular kinase domain of trk proteins can lead to cancers .
Action Environment
It is known that the synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by various conditions .
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQRSOJODHPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493459 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
63572-73-6 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.